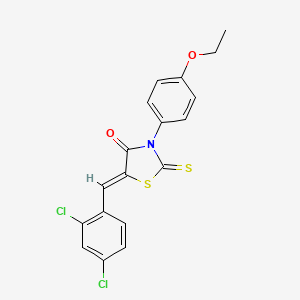![molecular formula C22H24ClNO3 B12170687 1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-(2,3-dihydro-1-benzofuran-5-yl)-1-propanone](/img/structure/B12170687.png)
1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-(2,3-dihydro-1-benzofuran-5-yl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-(2,3-dihydro-1-benzofuran-5-yl)-1-propanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a chlorophenyl group and a hydroxyl group, as well as a benzofuran moiety, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-(2,3-dihydro-1-benzofuran-5-yl)-1-propanone involves multiple steps, typically starting with the preparation of the piperidine and benzofuran intermediates. One common synthetic route includes:
Preparation of 4-(4-Chlorophenyl)-4-hydroxypiperidine: This intermediate can be synthesized through the reaction of 4-chlorobenzaldehyde with piperidine, followed by reduction and hydroxylation steps.
Preparation of 2,3-dihydro-1-benzofuran-5-yl intermediate: This involves the cyclization of appropriate phenolic precursors under acidic conditions.
Coupling of Intermediates: The final step involves coupling the piperidine and benzofuran intermediates under basic conditions to form the target compound.
Chemical Reactions Analysis
1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-(2,3-dihydro-1-benzofuran-5-yl)-1-propanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a precursor in the synthesis of therapeutic agents.
Biological Research: The compound is used in studies related to receptor binding and enzyme inhibition, providing insights into its potential as a drug candidate.
Industrial Applications: It serves as an intermediate in the synthesis of various organic compounds used in the pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-(2,3-dihydro-1-benzofuran-5-yl)-1-propanone involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. The benzofuran moiety is particularly important for its binding affinity, while the piperidine ring contributes to its overall stability and bioavailability .
Comparison with Similar Compounds
1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-(2,3-dihydro-1-benzofuran-5-yl)-1-propanone can be compared with similar compounds such as:
4-(4-Chlorophenyl)-4-hydroxypiperidine: This compound shares the piperidine and chlorophenyl groups but lacks the benzofuran moiety, making it less complex and potentially less effective in certain applications.
Benzofuran derivatives: Compounds like benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone have similar benzofuran structures but differ in their substituents, leading to different biological activities.
Properties
Molecular Formula |
C22H24ClNO3 |
|---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one |
InChI |
InChI=1S/C22H24ClNO3/c23-19-5-3-18(4-6-19)22(26)10-12-24(13-11-22)21(25)8-2-16-1-7-20-17(15-16)9-14-27-20/h1,3-7,15,26H,2,8-14H2 |
InChI Key |
UIAMSMGNQYDEOW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide](/img/structure/B12170606.png)

![N-[2-(1H-benzimidazol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B12170614.png)
![4-({4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoyl}amino)benzamide](/img/structure/B12170617.png)
methanone](/img/structure/B12170626.png)
![(3Z)-3-[(pyridin-2-ylamino)methylidene]-2H-chromene-2,4(3H)-dione](/img/structure/B12170633.png)

![4-benzyl-N-[2-oxo-2-(pyridin-4-ylamino)ethyl]piperazine-1-carboxamide](/img/structure/B12170644.png)
![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-chlorobenzamide](/img/structure/B12170656.png)
![4-[2-(1,3,3-Trimethyl-2-indolinylidene)ethylideneamino]benzoic acid](/img/structure/B12170664.png)
![N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-4-carboxamide](/img/structure/B12170667.png)
![N-(2-(4-(4-chlorophenyl)thiazol-2-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B12170674.png)
![7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12170678.png)

